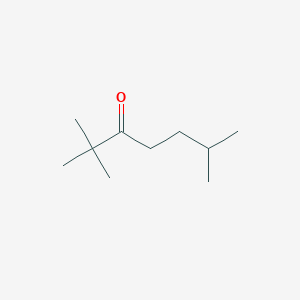

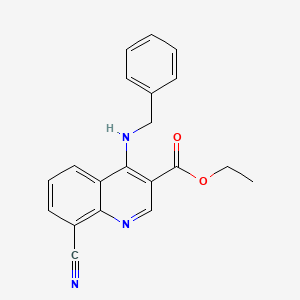

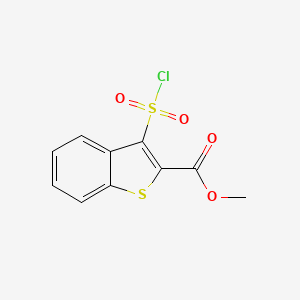

![molecular formula C18H18N2O5S2 B2485388 metil (4-(N-(2-(benzo[b]tiofen-3-il)-2-hidroxietil)sulfamoil)fenil)carbamato CAS No. 2034594-26-6](/img/structure/B2485388.png)

metil (4-(N-(2-(benzo[b]tiofen-3-il)-2-hidroxietil)sulfamoil)fenil)carbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of carbamate derivatives involves multiple steps, including the reaction of amines with isocyanates or chloroformates. For example, the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates can be achieved in aprotic solvents, offering a method for preparing various carbamate derivatives (Mindl et al., 2000). Additionally, the preparation of methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives has been developed using magnesium hydrogen sulfate as an efficient catalyst (Ghashang, 2014).

Molecular Structure Analysis

The molecular structure of carbamates is critical for their reactivity and applications. Studies on the crystal structure of related compounds, such as tert-butyl N-[4-(N-benzyl-4-fluorobenzenesulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamate, provide insights into the arrangement and interactions of atoms within the molecule, which is essential for understanding their chemical behavior (Moreth et al., 2012).

Chemical Reactions and Properties

Carbamate derivatives undergo various chemical reactions, including cyclization, condensation, and alkylation, which can be used to synthesize a wide range of compounds. For instance, the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents is a key reaction for the synthesis of 4H-1,3-benzoxazin-2(3H)-ones, which are of interest due to their potential applications in medicinal chemistry (Mindl et al., 2000).

Physical Properties Analysis

The physical properties of carbamate derivatives, such as solubility, melting point, and crystalline structure, are important for their practical applications. These properties can be influenced by the molecular structure and substituents present in the compound. For example, the crystal structure of tert-butyl N-[4-(N-benzyl-4-fluorobenzenesulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamate provides insights into its solid-state properties and potential for forming hydrogen bonds (Moreth et al., 2012).

Chemical Properties Analysis

The chemical properties of carbamates, including reactivity, stability, and the ability to participate in various chemical reactions, are crucial for their application in synthesis and drug design. The synthesis and characterization of carbamate derivatives reveal their potential as intermediates in organic synthesis and their reactivity towards different reagents (Mindl et al., 2000).

Aplicaciones Científicas De Investigación

- Los investigadores han explorado los efectos anticancerígenos de los derivados de benzo[b]tiofeno-diarilurea, incluido este compuesto. Específicamente, el compuesto 17d demostró una actividad antiproliferativa significativa contra las líneas celulares cancerosas HT-29 y A549, comparable al fármaco de referencia positivo sorafenib. Indujo la apoptosis y el arresto del ciclo celular en las células HT-29, convirtiéndolo en un andamiaje prometedor para una mayor optimización en el desarrollo de fármacos anticancerígenos .

- El grupo tiofeno sintético en este compuesto puede contribuir a sus propiedades antimicrobianas. Se requieren más investigaciones para explorar su eficacia contra cepas bacterianas específicas, como B. subtilis, E. coli, P. vulgaris y S. aureus .

- Los investigadores han estudiado la desnaturalización térmica del ADN utilizando espectrometría controlada por temperatura. La interacción de este compuesto con el ADN podría tener implicaciones en el diseño de fármacos y aplicaciones terapéuticas .

- Aunque no se ha estudiado directamente para la actividad anti-VIH, derivados similares del indol han mostrado promesas. Los estudios de acoplamiento molecular de derivados de xanthenona indolílicos y oxocromenílicos revelaron su potencial como agentes anti-VIH. Se requiere una mayor exploración de la actividad de este compuesto contra el VIH .

- El núcleo de benzo[b]tiofeno puede participar en reacciones catalizadas por metales de transición. Por ejemplo, se podría explorar el acoplamiento cruzado de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono ampliamente aplicada, utilizando este compuesto como sustrato .

Potencial Anticancerígeno

Actividad Antimicrobiana

Estudios de Interacción con el ADN

Potencial Anti-VIH

Reacciones Catalizadas por Metales de Transición

En resumen, el metil (4-(N-(2-(benzo[b]tiofen-3-il)-2-hidroxietil)sulfamoil)fenil)carbamato es prometedor en la investigación anticancerígena, los estudios antimicrobianos, las interacciones con el ADN y, potencialmente, otras áreas. Sus diversas aplicaciones lo convierten en un tema intrigante para las investigaciones en curso. 🌟

Mecanismo De Acción

Target of Action

The compound contains a benzothiophene moiety, which is found in many biologically active compounds . .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a benzothiophene ring have been shown to interact with various biological targets, leading to different physiological effects .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Benzothiophene derivatives have been shown to affect a variety of pathways, depending on their specific structure and targets .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, some benzothiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-25-18(22)20-12-6-8-13(9-7-12)27(23,24)19-10-16(21)15-11-26-17-5-3-2-4-14(15)17/h2-9,11,16,19,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZFVQAEMHCGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

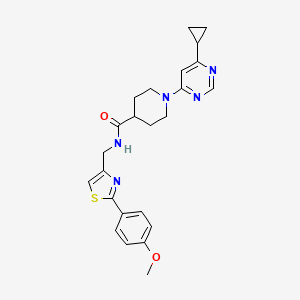

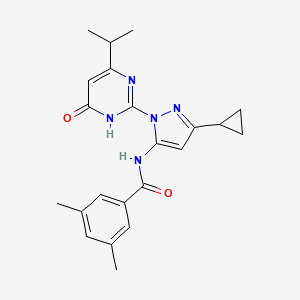

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)

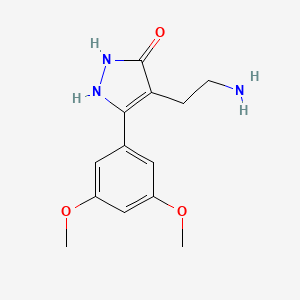

![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)

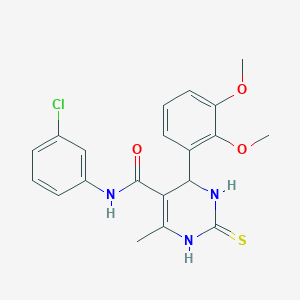

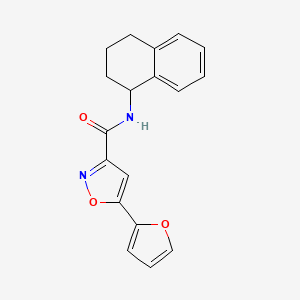

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)

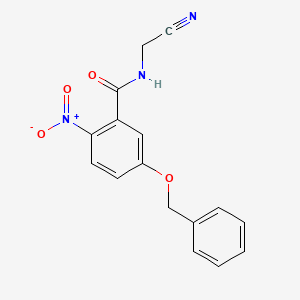

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)

![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)